molecular formula C13H11NO2 B1610266 3-Methyl-3'-nitro-1,1'-biphenyl CAS No. 952-03-4

3-Methyl-3'-nitro-1,1'-biphenyl

Cat. No.: B1610266
CAS No.: 952-03-4
M. Wt: 213.23 g/mol
InChI Key: LCASELMABFFEAT-UHFFFAOYSA-N
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Description

3-Methyl-3’-nitro-1,1’-biphenyl: is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol It consists of a biphenyl structure with a methyl group at the 3-position and a nitro group at the 3’-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3’-nitro-1,1’-biphenyl can be achieved through various methods, including the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include the use of tetrahydrofuran as a solvent and a temperature of around 110°C under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for 3-Methyl-3’-nitro-1,1’-biphenyl are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed:

    Reduction: The major product would be 3-Methyl-3’-amino-1,1’-biphenyl.

    Oxidation: The major product would be 3-Carboxy-3’-nitro-1,1’-biphenyl.

Scientific Research Applications

3-Methyl-3’-nitro-1,1’-biphenyl has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methyl-3’-nitro-1,1’-biphenyl involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the methyl group can influence the compound’s hydrophobicity and binding affinity to various targets. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

    3-Methyl-1,1’-biphenyl: Lacks the nitro group, which significantly alters its chemical reactivity and applications.

    3-Nitro-1,1’-biphenyl: Lacks the methyl group, affecting its hydrophobicity and potential interactions.

    4-Methyl-3’-nitro-1,1’-biphenyl: The position of the methyl group is different, which can influence the compound’s overall properties and reactivity.

Uniqueness: 3-Methyl-3’-nitro-1,1’-biphenyl is unique due to the specific positioning of both the methyl and nitro groups on the biphenyl structure.

Properties

IUPAC Name

1-methyl-3-(3-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10-4-2-5-11(8-10)12-6-3-7-13(9-12)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCASELMABFFEAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460502
Record name 3-Methyl-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952-03-4
Record name 3-Methyl-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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